molecular formula C9H7NS B086038 5-Phenylisothiazole CAS No. 1075-21-4

5-Phenylisothiazole

Cat. No.: B086038
CAS No.: 1075-21-4
M. Wt: 161.23 g/mol
InChI Key: GCJTZGLHWFXNSS-UHFFFAOYSA-N
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Description

5-Phenylisothiazole is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group attached at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with hydrazine, followed by cyclization to form the isothiazole ring. Another approach involves the use of 3-phenyl-1,2-dithiole-3-thione as a starting material, which undergoes cyclization in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylisothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Phenylisothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Derivatives of this compound are being investigated for their potential therapeutic effects.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Phenylisothiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The aromatic ring and heteroatoms in the isothiazole structure play crucial roles in these interactions .

Comparison with Similar Compounds

Uniqueness: 5-Phenylisothiazole is unique due to the presence of the phenyl group, which enhances its stability and reactivity

Properties

IUPAC Name

5-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJTZGLHWFXNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295493
Record name Isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-21-4
Record name Isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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